molecular formula C15H16N6O4S B11259660 N-(2,4-dimethoxyphenyl)-2-[(7-hydroxy-6-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]acetamide

N-(2,4-dimethoxyphenyl)-2-[(7-hydroxy-6-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]acetamide

Cat. No.: B11259660
M. Wt: 376.4 g/mol
InChI Key: OUHHQSMUVYOHIC-UHFFFAOYSA-N
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Description

N-(2,4-DIMETHOXYPHENYL)-2-({6-METHYL-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL}SULFANYL)ACETAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a phenyl ring substituted with methoxy groups, a triazolo-triazine moiety, and a sulfanyl-acetamide linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-DIMETHOXYPHENYL)-2-({6-METHYL-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL}SULFANYL)ACETAMIDE typically involves multi-step organic reactionsThe final step involves the formation of the sulfanyl-acetamide linkage under controlled conditions, such as specific temperature and pH .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(2,4-DIMETHOXYPHENYL)-2-({6-METHYL-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL}SULFANYL)ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced triazolo-triazine derivatives, and substituted phenyl derivatives .

Scientific Research Applications

N-(2,4-DIMETHOXYPHENYL)-2-({6-METHYL-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL}SULFANYL)ACETAMIDE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2,4-DIMETHOXYPHENYL)-2-({6-METHYL-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL}SULFANYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazolo-triazine derivatives and phenyl-substituted acetamides. Examples are:

Uniqueness

The uniqueness of N-(2,4-DIMETHOXYPHENYL)-2-({6-METHYL-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL}SULFANYL)ACETAMIDE lies in its specific structural features, which confer distinct chemical and biological properties. Its combination of a phenyl ring, triazolo-triazine moiety, and sulfanyl-acetamide linkage makes it a valuable compound for various applications .

Properties

Molecular Formula

C15H16N6O4S

Molecular Weight

376.4 g/mol

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[(6-methyl-7-oxo-8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C15H16N6O4S/c1-8-13(23)17-14-18-19-15(21(14)20-8)26-7-12(22)16-10-5-4-9(24-2)6-11(10)25-3/h4-6H,7H2,1-3H3,(H,16,22)(H,17,18,23)

InChI Key

OUHHQSMUVYOHIC-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=NN=C2SCC(=O)NC3=C(C=C(C=C3)OC)OC)NC1=O

Origin of Product

United States

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